N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
The compound N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex molecule featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 8, and a thioacetamide side chain linked to a 2-chlorophenyl moiety. The thioacetamide group enhances hydrogen-bonding capacity, while halogenated aryl groups (e.g., 4-fluorophenyl, 2-chlorophenyl) influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4OS/c1-28-12-10-22(11-13-28)26-20(15-6-8-16(24)9-7-15)21(27-22)30-14-19(29)25-18-5-3-2-4-17(18)23/h2-9H,10-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJZYUIVUUKIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazaspiro framework and substituents that may influence its biological interactions. The presence of chlorine and fluorine atoms is notable as these halogens often enhance the biological activity of organic compounds through various mechanisms.
Antitumor Activity
Research indicates that compounds with similar structures have shown significant antitumor activity. For instance, studies involving related triazole derivatives have demonstrated efficacy against various cancer cell lines, suggesting that this compound could exhibit comparable effects due to its structural similarities.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Mia PaCa-2 | 10 | |
| Compound B | PANC-1 | 15 | |
| N-(2-chlorophenyl)-2... | TBD | TBD | Current Study |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. For instance, compounds that inhibit topoisomerase II or induce apoptosis are often effective against tumors. The triazaspiro structure may facilitate binding to these targets.
Study 1: Synthesis and Evaluation
A recent study synthesized derivatives of triazole compounds and evaluated their biological activities. The findings indicated that certain structural modifications led to enhanced antitumor properties. The study highlighted the importance of the thiol group in mediating interactions with target proteins involved in cancer cell proliferation.
Study 2: Antimicrobial Activity
In addition to antitumor properties, related compounds have been assessed for antimicrobial activity. A series of 1,3,4-thiadiazole derivatives exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that N-(2-chlorophenyl)-2... may also possess antimicrobial properties worth exploring.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Modifications in Triazaspiro Derivatives
The triazaspiro core is a critical scaffold in several analogues. Key comparisons include:
2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
- Substituents :
- Position 3: 4-Chlorophenyl (vs. 4-fluorophenyl in the target compound).
- Position 8: Ethyl (vs. methyl).
- Thioacetamide linkage: N-(2,3-dimethylphenyl) (vs. N-(2-chlorophenyl)).
- Ethyl substitution at position 8 may enhance steric bulk, affecting conformational flexibility .
N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Core: Replaces the triazaspiro system with a phthalazinone-triazole hybrid.
- Substituents: Dichlorophenyl and phthalazinone groups.
- Impact: The phthalazinone moiety introduces additional hydrogen-bonding sites, while the dichlorophenyl group increases lipophilicity.
Substituent Effects on Physicochemical Properties
Substituents on the aryl and spirocyclic components critically influence properties:
*Estimated values based on structural analogs.
- Halogen Effects : Fluorine (smaller, electronegative) vs. chlorine (larger, polarizable) alters electronic and steric profiles. The 4-fluorophenyl group in the target may improve membrane permeability compared to 4-chlorophenyl .
- Alkyl Chain : Methyl vs. ethyl at position 8 affects van der Waals interactions in hydrophobic binding pockets.
Crystallographic and Spectroscopic Analysis
- X-ray Crystallography : Tools like SHELXL () and ORTEP () are commonly employed to resolve spirocyclic structures. Intramolecular hydrogen bonds (e.g., C–H···O in ) stabilize the conformation.
- NMR Profiling : Comparative NMR (as in ) would highlight electronic differences between substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl shifts in aromatic regions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
